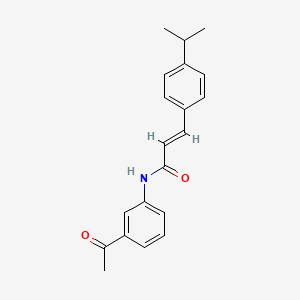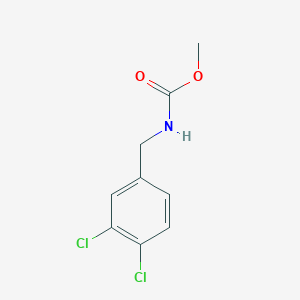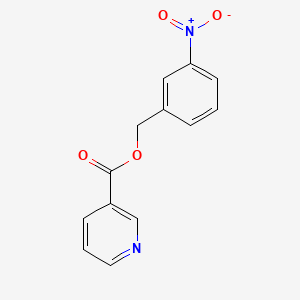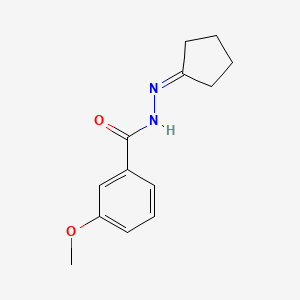![molecular formula C14H18N4O3 B5809860 N'-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylurea](/img/structure/B5809860.png)
N'-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylurea is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as EOM or EOM-AD, and it has been found to have a wide range of biochemical and physiological effects. In We will also list several future directions for research on this compound.
作用机制
The mechanism of action of EOM is still not fully understood, but it is believed to involve the inhibition of several different cellular pathways. EOM has been found to inhibit the activity of several different enzymes and proteins, including cyclooxygenase-2 (COX-2) and nuclear factor kappa B (NF-κB). These pathways are involved in several different cellular processes, including inflammation, cell proliferation, and apoptosis.
Biochemical and Physiological Effects:
EOM has been found to have several different biochemical and physiological effects. It has been shown to have anti-inflammatory and anti-oxidant properties, which make it a promising candidate for the treatment of several different diseases. EOM has also been found to have potent anti-cancer activity, and it has been shown to inhibit the growth of several different types of cancer cells.
实验室实验的优点和局限性
EOM has several advantages for lab experiments. It is a synthetic compound that can be easily produced in large quantities, which makes it an ideal candidate for high-throughput screening assays. EOM also has a well-defined chemical structure, which makes it easy to study its mechanism of action. However, EOM also has some limitations for lab experiments. It can be difficult to work with due to its low solubility in water, and it can be toxic to cells at high concentrations.
未来方向
There are several future directions for research on EOM. One promising direction is to explore its potential as a therapeutic agent for the treatment of cancer and other diseases. Another direction is to study its mechanism of action in more detail, in order to identify new targets for drug development. Additionally, researchers could investigate the use of EOM as a tool for studying cellular pathways and processes, in order to gain a better understanding of how cells function.
合成方法
The synthesis of EOM involves the reaction of N-methyl-N-(4-methoxyphenyl) urea with ethyl chloroformate and 3-amino-5-methyl-1,2,4-oxadiazole in the presence of a base. The resulting product is then purified through recrystallization to obtain pure EOM. This synthesis method has been extensively studied and optimized, and it has been found to be a reliable and efficient way of producing EOM in large quantities.
科学研究应用
EOM has been found to have a wide range of potential applications in scientific research. One of the most promising applications is in the field of cancer research. EOM has been found to have potent anti-cancer activity, and it has been shown to inhibit the growth of several different types of cancer cells. EOM has also been found to have anti-inflammatory and anti-oxidant properties, which make it a promising candidate for the treatment of several different diseases.
属性
IUPAC Name |
3-ethyl-1-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1-methylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3/c1-4-15-14(19)18(2)9-12-16-13(17-21-12)10-5-7-11(20-3)8-6-10/h5-8H,4,9H2,1-3H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVJSNMSQGCLQME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N(C)CC1=NC(=NO1)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}-1-methylurea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5809796.png)
![N~1~-(2-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5809802.png)
![2-[(4-ethoxybenzoyl)amino]benzamide](/img/structure/B5809803.png)


![N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5809831.png)
![N-{2-[(tert-butylamino)carbonyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5809833.png)
![1-{[4-(benzyloxy)phenyl]carbonothioyl}pyrrolidine](/img/structure/B5809838.png)




